molecular formula C7H10ClN3O2 B13301544 (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13301544
M. Wt: 203.62 g/mol
InChI Key: CUKMVGGFIRNXDS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral β-amino acid derivative featuring a 4-chloro-1-methylpyrazole moiety attached to the β-carbon of a propanoic acid backbone. Its molecular formula is C₇H₁₀ClN₃O₂, with a calculated molecular weight of 215.63 g/mol.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m1/s1

InChI Key

CUKMVGGFIRNXDS-RXMQYKEDSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)[C@@H](CC(=O)O)N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Malonate-Based Coupling and Cyclization

One efficient approach involves the use of ethyl potassium malonate and carbonyldiimidazole (CDI) to activate carboxylic acid precursors, followed by nucleophilic substitution with 3-methyl-1H-pyrazol-5-amine to form the desired pyrazolyl-substituted amino acid derivative.

Typical reaction conditions:

  • Ethyl potassium malonate, CDI, MgCl₂, and triethylamine in tetrahydrofuran (THF) at 50°C for 12 hours.
  • Subsequent addition of 3-methyl-1H-pyrazol-5-amine and acetic acid in 1,4-dioxane at 90°C overnight.
  • Purification by preparative high-performance liquid chromatography (HPLC).

Yields: Approximately 17% to 42% depending on scale and purification methods.

Example data:

Step Reagents/Conditions Yield (%) Notes
Activation of acid with CDI CDI, THF, 50°C, 1 h - Formation of reactive intermediate
Malonate coupling Ethyl potassium malonate, MgCl₂, NEt₃, THF, 50°C - Formation of malonate adduct
Aminopyrazole substitution 3-methyl-1H-pyrazol-5-amine, AcOH, 1,4-dioxane, 90°C, overnight 17-42 Final coupling step

This method was detailed in a 2018 study focusing on pyrimidoindazole derivatives but is adaptable for the target compound.

Alkylation and Amidation Route

Another approach involves:

  • Alkylation of 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile with methyl iodide in dimethyl sulfoxide (DMSO) using sodium hydride as base.
  • Conversion of the nitrile to an imidate ester by reaction with sodium metal in ethanol.
  • Subsequent amidation with amino acid derivatives or amines under reflux conditions.
  • Purification by silica gel chromatography.

Key reaction details:

Step Reagents/Conditions Yield (%) Notes
Alkylation NaH, DMSO, 0°C to room temp, methyl iodide 76 Formation of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
Imidate formation Sodium metal, EtOH, reflux, 90 min - Conversion to ethyl 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanimidate
Amidation Amino acid derivative, AcOH, EtOH, reflux 25 (over 2 steps) Formation of amide intermediate

This method is part of a multi-step synthesis reported in medicinal chemistry literature focusing on pyrazolyl derivatives.

Direct Coupling via Carbodiimide Activation

The use of carbodiimide coupling agents (such as CDI or T3P) enables direct amide bond formation between (S)-2-(4-chloro-1H-pyrazol-1-yl)propanoic acid derivatives and amine-containing intermediates under mild conditions.

  • Reaction typically carried out in ethyl acetate or dichloromethane.
  • Use of pyridine or triethylamine as base.
  • Temperature control from 0°C to room temperature.
  • Purification by silica gel chromatography.

This approach is useful for preparing chiral intermediates with high stereochemical fidelity and has been applied in the synthesis of related pyrazolyl amino acid derivatives.

Analytical and Purification Techniques

  • Preparative HPLC with C18 columns and gradient elution (e.g., 10–95% methanol in 0.1% formic acid aqueous solution) is commonly used for final purification.
  • Silica gel chromatography with gradients of ethyl acetate/petroleum ether or methanol/ethyl acetate is employed for intermediate purification.
  • Characterization includes ^1H NMR, mass spectrometry (ESI-MS), and high-resolution mass spectrometry (HR-MS) confirming molecular weight and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages References
Malonate coupling + amine substitution Ethyl potassium malonate, CDI, MgCl₂, NEt₃, THF, 50°C; 3-methyl-1H-pyrazol-5-amine, AcOH, dioxane, 90°C 17–42% Mild conditions, stereoselective
Alkylation + imidate formation + amidation NaH, DMSO, methyl iodide; sodium metal, EtOH reflux; amidation with amino acids 25–76% (stepwise) High yield alkylation step
Carbodiimide-mediated amide coupling CDI or T3P, pyridine, EtOAc or CH₂Cl₂, 0°C to RT Moderate Direct coupling, stereochemical control

Research Findings and Considerations

  • The stereochemistry at the 3-position (3R) is preserved by using chiral starting materials or chiral catalysts.
  • Use of mild bases and controlled temperatures avoids racemization.
  • The 4-chloro substitution on the pyrazole ring is introduced early in the synthesis to facilitate subsequent functionalization.
  • Purification and isolation steps are critical to obtain high purity due to the compound's polarity and potential for side reactions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, dechlorinated derivatives, and oxidized compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chloro groups play crucial roles in binding to active sites, altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Cl, 1-Me C₇H₁₀ClN₃O₂ 215.63 Chiral center; H-bond donor/acceptor
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid 4-Br, 1-Me C₇H₁₀BrN₃O₂ 248.08 Bromine substitution increases molecular weight and polarizability
3-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid 4-Br, 5-Me, 3-CF₃ C₈H₇BrF₃N₂O₂ 329.03 Trifluoromethyl enhances lipophilicity and metabolic stability
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid 4-Cl, 5-Me, 3-CF₃ C₈H₈ClF₃N₂O₂ 256.61 Propanoic acid at position 1; steric effects from CF₃

Key Research Findings

Halogen Substitution :

  • Replacing chlorine (Cl) with bromine (Br) in the 4-position (as in ) increases molecular weight by ~32.45 g/mol. Bromine’s larger atomic radius may enhance steric hindrance and alter binding affinity in biological targets .
  • Chlorine’s higher electronegativity compared to bromine could strengthen dipole interactions in crystal lattices, influencing solubility and melting points .

This modification is common in agrochemicals and pharmaceuticals to optimize bioavailability .

Positional Isomerism: In , the propanoic acid is attached to pyrazole’s position 1, unlike the target compound’s position 5. This positional shift alters the molecule’s conformational flexibility and hydrogen-bonding network, which may impact its interaction with enzymes or receptors .

Hydrogen-Bonding Patterns: The amino and carboxylic acid groups in the target compound facilitate robust hydrogen-bonding networks, as described by Etter’s rules (). These interactions are critical for crystal packing and stability. Substituents like CF₃ or Br may disrupt or redirect these networks due to steric or electronic effects .

Biological Activity

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid, also known as a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C7H11ClN4O
Molecular Weight 202.64 g/mol
CAS Number 1932229-89-4
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's amino and chlorinated pyrazole groups are believed to modulate enzyme activity and influence various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Interaction: It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Recent studies have explored the biological applications of compounds similar to this compound. Here are some notable findings:

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry investigated various pyrazole derivatives for their anti-inflammatory effects. The results indicated that certain structural modifications enhanced anti-inflammatory activity, suggesting that this compound could be optimized for similar effects .

Study 2: Enzyme Inhibition

In another research article, compounds structurally related to this compound were evaluated for their ability to inhibit specific enzymes involved in cancer progression. The findings suggested potential applications in cancer therapy through targeted enzyme inhibition .

Study 3: Antimicrobial Properties

Research conducted on pyrazole derivatives indicated that modifications at the 4-position of the pyrazole ring could enhance antimicrobial activity. This highlights the need for further exploration of this compound's potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid, and how can its enantiopurity be ensured during synthesis?

  • Methodology :

  • Asymmetric synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control the stereochemistry at the 3R position.
  • Enzymatic resolution : Use lipases or acylases to separate enantiomers from racemic mixtures .
  • Chiral chromatography : Confirm enantiopurity via HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .
    • Key Challenges : Competing side reactions due to the reactive pyrazole and amino acid moieties require optimized pH and temperature conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR to confirm the pyrazole ring substitution pattern and amino acid backbone. 19^{19}F NMR (if applicable) for halogenated analogs .
  • IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
    • Crystallography :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration using SHELXL refinement .
  • ORTEP-3 : Visualize thermal ellipsoids to assess structural rigidity .

Q. How does the structural uniqueness of this compound influence its preliminary biological screening in neuroprotection studies?

  • Structural Insights :

  • The 4-chloro-1-methylpyrazole moiety enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • The (3R) configuration mimics endogenous neurotransmitters (e.g., glutamate), enabling receptor binding .
    • Screening Methods :
  • In vitro assays : Measure glutamate receptor (NMDA/AMPA) modulation in neuronal cell lines.
  • ROS scavenging : Assess antioxidant activity in oxidative stress models (e.g., H2_2O2_2-induced SH-SY5Y cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro receptor binding assays and in vivo neuroprotection studies?

  • Data Discrepancy Analysis :

  • Pharmacokinetic factors : Evaluate bioavailability and metabolism using LC-MS/MS to detect active metabolites .
  • Dose-response curves : Compare in vitro IC50_{50} values with in vivo effective doses to identify therapeutic windows .
    • Experimental Design :
  • Use isotopic labeling (14^{14}C or 3^{3}H) to track compound distribution in animal models .

Q. What computational strategies are recommended to model the interaction between this compound and neuronal receptors, considering its stereochemistry?

  • Molecular Dynamics (MD) :

  • Simulate docking with NMDA receptors using AutoDock Vina or Schrödinger Suite. Prioritize the (3R) enantiomer for binding affinity calculations .
    • Quantum Mechanics/Molecular Mechanics (QM/MM) :
  • Analyze electronic interactions (e.g., halogen bonding between 4-Cl and receptor residues) .
    • SAR Tables :
Substituent (Pyrazole)Bioactivity (IC50_{50}, NMDA)Notes
4-Cl, 1-Me12 µMHigh BBB permeability
4-Br, 1-Me18 µMReduced solubility
4-F, 1-Me25 µMLower receptor affinity

Q. What experimental approaches are optimal for studying enantiomer-specific effects in neurodegenerative disease models?

  • Enantiomer Separation :

  • Use chiral preparative HPLC to isolate (3R) and (3S) forms .
    • In Vivo Models :
  • Transgenic mice (e.g., APP/PS1) : Administer enantiomers separately and monitor Aβ plaque reduction via immunohistochemistry .
    • Mechanistic Studies :
  • CRISPR-Cas9 knockout of glutamate receptor subunits to validate target specificity .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in enzymatic inhibition assays caused by the compound’s zwitterionic nature?

  • Buffer Optimization :

  • Test activity across pH 6.0–8.0 to stabilize the zwitterionic form.
    • Counterion Screening :
  • Use salts (e.g., NaCl, KCl) to modulate ionic strength and reduce nonspecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.